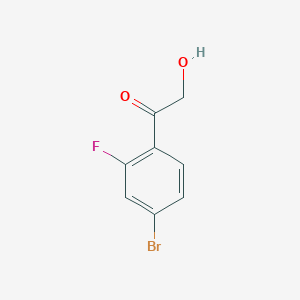![molecular formula C12H11NO2S B11720256 2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)
2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone family. This compound is known for its diverse biological activities and has gained significant attention in various fields of research, including medical, environmental, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
化学反应分析
Types of Reactions
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones.
科学研究应用
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It exhibits antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In medicinal chemistry, it is explored for its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by modulating signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, this compound is used in various synthetic applications.
Uniqueness
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
属性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-4-2-3-5-9(8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15) |
InChI 键 |
WIBUPYDOTYSKFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


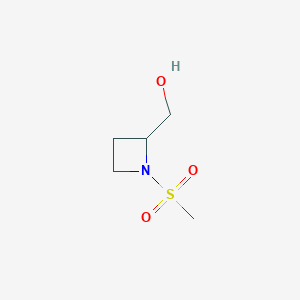
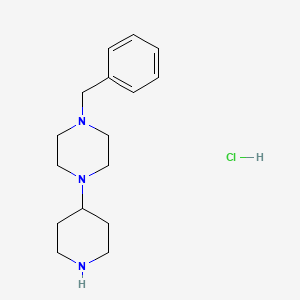
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)
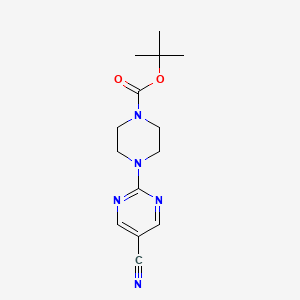
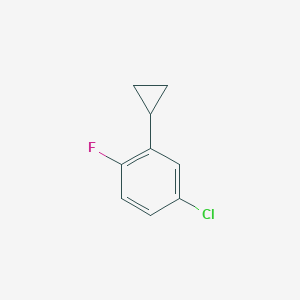
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
![6-(Methylsulfonyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720220.png)
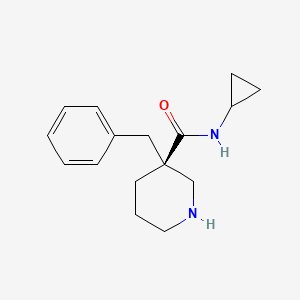
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
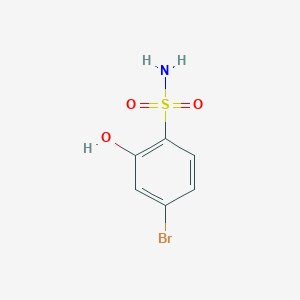
![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)
